![molecular formula C12H13BrN2O3 B13938562 Methyl 2-bromo-5-[[(cyclopropylamino)carbonyl]amino]benzoate](/img/structure/B13938562.png)
Methyl 2-bromo-5-[[(cyclopropylamino)carbonyl]amino]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-bromo-5-[[(cyclopropylamino)carbonyl]amino]benzoate is an organic compound with a complex structure that includes a bromine atom, a cyclopropylamino group, and a benzoate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-bromo-5-[[(cyclopropylamino)carbonyl]amino]benzoate typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of methyl benzoate, followed by the introduction of the cyclopropylamino group through a series of substitution reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and amination processes. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Safety measures are crucial due to the handling of bromine and other reactive intermediates.
化学反応の分析
Types of Reactions
Methyl 2-bromo-5-[[(cyclopropylamino)carbonyl]amino]benzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to produce the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can produce azido derivatives, while hydrolysis yields the corresponding carboxylic acid.
科学的研究の応用
Methyl 2-bromo-5-[[(cyclopropylamino)carbonyl]amino]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism by which Methyl 2-bromo-5-[[(cyclopropylamino)carbonyl]amino]benzoate exerts its effects involves interactions with specific molecular targets. The bromine atom and cyclopropylamino group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
- Methyl 2-amino-5-bromobenzoate
- Methyl 5-bromo-2-{[(ethylamino)carbonyl]-amino}benzoate
Uniqueness
Methyl 2-bromo-5-[[(cyclopropylamino)carbonyl]amino]benzoate is unique due to the presence of the cyclopropylamino group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds and makes it a valuable subject of study in various research fields.
特性
分子式 |
C12H13BrN2O3 |
|---|---|
分子量 |
313.15 g/mol |
IUPAC名 |
methyl 2-bromo-5-(cyclopropylcarbamoylamino)benzoate |
InChI |
InChI=1S/C12H13BrN2O3/c1-18-11(16)9-6-8(4-5-10(9)13)15-12(17)14-7-2-3-7/h4-7H,2-3H2,1H3,(H2,14,15,17) |
InChIキー |
FHZGUFZONAGVDP-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(C=CC(=C1)NC(=O)NC2CC2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


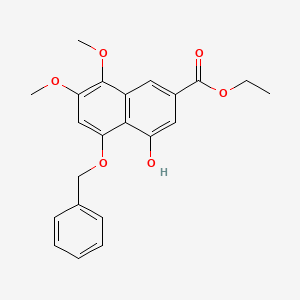
![3-Tosyl-6-oxa-bicyclo[3.1.0]hexane](/img/structure/B13938487.png)
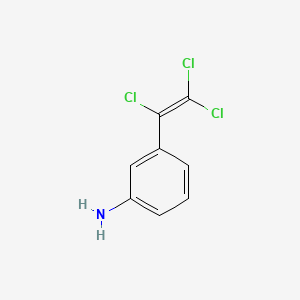
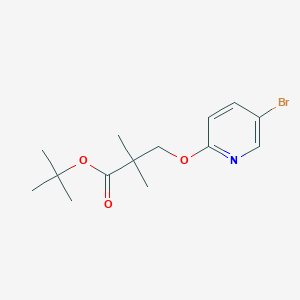
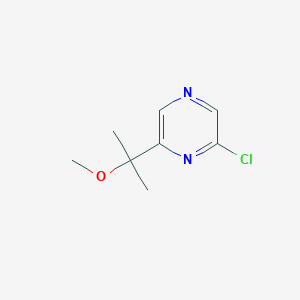
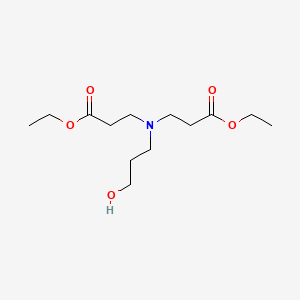
![Ethanol, 2-[ethyl[4-[[2-(methylsulfonyl)-4-nitrophenyl]azo]phenyl]amino]-, acetate (ester)](/img/structure/B13938510.png)
![6-[(propan-2-ylsulfanyl)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13938517.png)
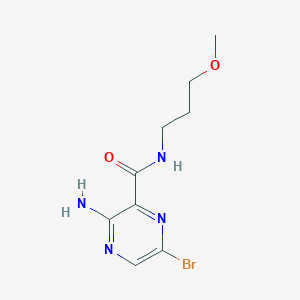
![3-Pyridin-4-ylpyrano[4,3-c]pyridin-1-one](/img/structure/B13938530.png)
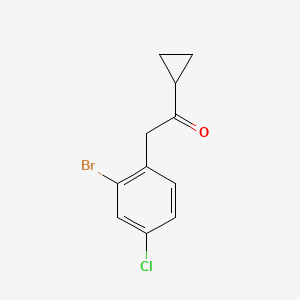
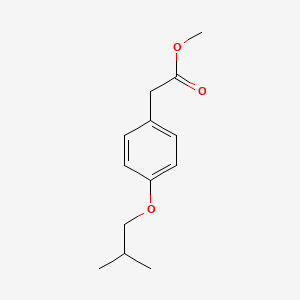
![tert-Butyl 6-oxooctahydro-2H-pyrazino[1,2-a]pyrazine-2-carboxylate](/img/structure/B13938556.png)

